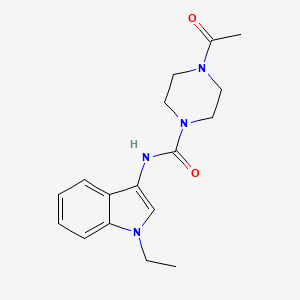

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. A-366 is a piperazine derivative that has been studied for its ability to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression.

Aplicaciones Científicas De Investigación

Anti-mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine and its analogues, including 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, have shown significant potential in medicinal chemistry due to their versatile pharmacological activities. Specifically, piperazine derivatives have been investigated for their anti-mycobacterial properties against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds highlights the importance of the piperazine core for developing effective anti-TB molecules. This research offers insights into designing and synthesizing new anti-mycobacterial agents utilizing piperazine as a key building block (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives encompass a broad range of therapeutic applications, underscoring their significance in drug design. These compounds are integral to numerous drugs with varied pharmacological effects, such as antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory actions. Modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, affecting their pharmacokinetic and pharmacodynamic properties. The adaptability of the piperazine scaffold allows for the discovery of new drug-like elements, promoting further therapeutic investigations (Rathi et al., 2016).

Piperazine-based Nanofiltration Membranes

In environmental science, piperazine-based nanofiltration (NF) membranes, particularly those with crumpled polyamide films, have attracted attention for their potential in water treatment and purification applications. These NF membranes demonstrate improved separation performance, offering significant advancements in water softening, surface/groundwater purification, wastewater treatment, and water reuse. The development of crumpled NF membranes featuring a piperazine base is a testament to the compound's versatility beyond pharmacological uses, highlighting its role in enhancing environmental sustainability (Shao et al., 2022).

Mecanismo De Acción

Target of Action

The compound contains an indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mode of action of this compound would need to be determined experimentally.

Biochemical Pathways

Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

Propiedades

IUPAC Name |

4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWSQEFOYBTJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)

![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)